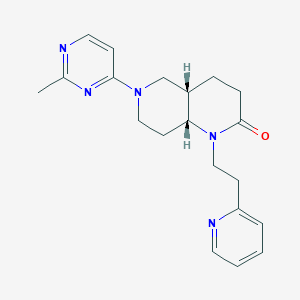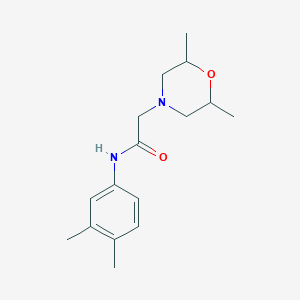![molecular formula C22H18O3S B5496483 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5496483.png)
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate, also known as MPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. MPTC is a synthetic molecule that belongs to the class of thiophene-based compounds.
作用機序
The mechanism of action of 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that play a key role in inflammation and pain. By inhibiting COX enzymes, 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate can inhibit the activity of COX enzymes, reduce the production of inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies in animal models have shown that 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate can reduce inflammation, pain, and fever, as well as inhibit tumor growth.
実験室実験の利点と制限
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has several advantages for lab experiments, including its high purity level, ease of synthesis, and well-characterized properties. However, 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate dosage and experimental conditions when using 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate in lab experiments.
将来の方向性
There are several future directions for the study of 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate. One area of research is the development of new drugs based on 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate for the treatment of inflammatory diseases and cancer. Another area of research is the exploration of the fluorescence properties of 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate for the detection of metal ions in living cells. Additionally, the use of 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate as a building block for the synthesis of new materials with potential applications in optoelectronics and photovoltaics is an exciting area of research.
合成法
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate can be synthesized using a straightforward method that involves the reaction of 4-methyl-2-nitrophenyl 2-thiophenecarboxylate with 4-methylphenylacetic acid in the presence of a reducing agent, such as iron powder or tin chloride. The reaction yields 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate as a yellow crystalline solid with a high purity level.
科学的研究の応用
4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. In addition, 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has also been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.
In biology, 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in living cells. The fluorescence properties of 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate make it a useful tool for studying the role of metal ions in biological processes.
In chemistry, 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate has been used as a building block for the synthesis of other thiophene-based compounds, such as conjugated polymers and organic semiconductors. The unique electronic properties of 4-methyl-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate make it a valuable precursor for the development of new materials with potential applications in optoelectronics and photovoltaics.
特性
IUPAC Name |
[4-methyl-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3S/c1-15-5-8-17(9-6-15)10-11-19(23)18-14-16(2)7-12-20(18)25-22(24)21-4-3-13-26-21/h3-14H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQINLUDTXJVLMQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)C)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)C)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496405.png)
![1-(3-phenyl-2-propen-1-yl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5496406.png)
![7-acetyl-6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496409.png)
amine hydrochloride](/img/structure/B5496418.png)

![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B5496430.png)
![methyl 4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5496435.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5,6-trimethyl-2(1H)-pyridinone](/img/structure/B5496438.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5496441.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-nitro-2-furyl)acrylonitrile](/img/structure/B5496453.png)


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethylisonicotinamide](/img/structure/B5496493.png)